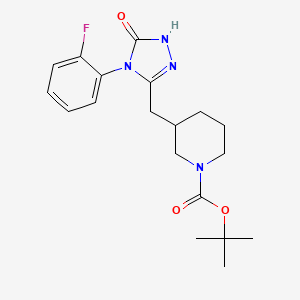

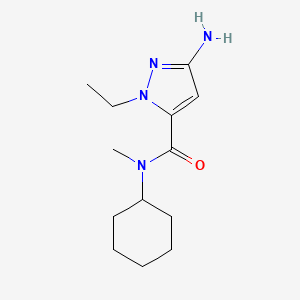

![molecular formula C23H23N5O3 B2487545 3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 873076-83-6](/img/structure/B2487545.png)

3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical compound belongs to a broader class of heterocyclic compounds, specifically purine derivatives, which have been extensively studied for their diverse chemical properties and potential applications in various fields, including medicinal chemistry. Although direct studies on this exact compound are limited, insights can be drawn from related research on purine and pyrimidine derivatives.

Synthesis Analysis

The synthesis of related purine derivatives typically involves multi-step reactions, starting from simple precursors to more complex heterocyclic compounds. For instance, Yao et al. (2014) describe a catalyst-free aqueous synthesis of 2-amino-7,9-dihydrothieno[3′,2′:5,6]pyrido[2,3-d]pyrimidine-4,6(3H,5H)-dione derivatives, showcasing the potential routes that could be adapted for the synthesis of the compound (Yao et al., 2014).

Molecular Structure Analysis

The molecular structure of purine derivatives, including the target compound, is characterized by a fused ring system that combines pyrimidine and imidazole rings. Sobell (1966) provides insights into the crystal structure of purine-pyrimidine hydrogen-bonded complexes, which may offer a basis for understanding the molecular structure and interactions of 3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (Sobell, 1966).

Chemical Reactions and Properties

The chemical reactivity of purine derivatives often involves substitutions at various positions of the heterocyclic ring system. Studies like those conducted by Rahat et al. (1974) on purine-6,8-diones reveal the ionization and methylation reactions, providing insights into possible chemical reactions and properties of the target compound (Rahat et al., 1974).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are influenced by their molecular structure. The study by Trilleras et al. (2009) on pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones highlights the impact of substitution patterns on crystal structures, which can be relevant for understanding the physical properties of the compound in focus (Trilleras et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles, electrophiles, and other chemical agents, are key to understanding the behavior of purine derivatives in chemical syntheses and potential applications. The work by Milcent et al. (1997), for instance, explores the reactivity of ethyl 2-aminodihydro-5-pyrimidinecarboxylate derivatives, which could provide analogies for the chemical properties of our target compound (Milcent et al., 1997).

Scientific Research Applications

Synthesis and Chemical Characterization

Compounds with similar structural motifs to the mentioned compound are often synthesized for the purpose of exploring their chemical properties and potential as bioactive molecules. For instance, the synthesis and characterization of pyrimidine derivatives have been extensively studied due to their potential biological activities and applications in drug discovery (Hocková et al., 2003). These processes often involve complex synthetic routes to introduce specific functional groups that may enhance the compound's biological activity or modify its physicochemical properties.

Biological Activity and Pharmacological Potential

Pyrimidine derivatives, similar in structure to the compound , frequently exhibit a wide range of biological activities. They have been explored for their antiviral (Hocková et al., 2003), antibacterial, and antifungal properties. This research area is crucial for the development of new therapeutic agents, especially in the context of increasing resistance to existing drugs. For example, studies on substituted pyrimidine derivatives have shown potential in inhibiting retrovirus replication, highlighting their importance in antiviral therapy research (Hocková et al., 2003).

Molecular Interactions and Mechanistic Studies

Understanding the molecular interactions and mechanisms of action of compounds like 3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can be critical for drug design and discovery. Research often focuses on the binding affinities of these molecules to biological targets, their ability to modulate biochemical pathways, and their structural relationship to biological activity. For example, studies on the crystal structure of purine-pyrimidine complexes have provided insights into base-pairing configurations that are fundamental to DNA and RNA structure, offering a basis for designing nucleotide-based drugs (Sobell, 1966).

properties

IUPAC Name |

3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3/c1-3-26-21(29)19-20(25(2)23(26)30)24-22-27(14-7-15-28(19)22)16-10-12-18(13-11-16)31-17-8-5-4-6-9-17/h4-6,8-13H,3,7,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCNRHKTNKEMFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

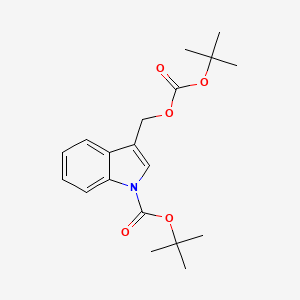

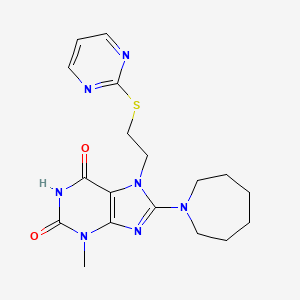

![2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2487466.png)

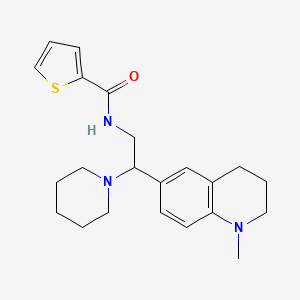

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylbenzoate](/img/structure/B2487470.png)

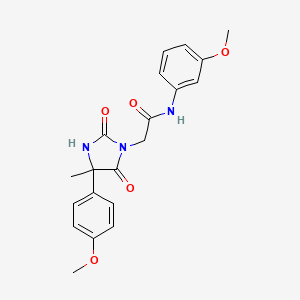

![Methyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2487472.png)

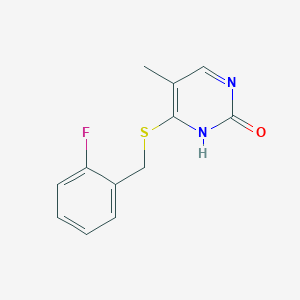

![1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2487473.png)

![8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2487479.png)

![8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487484.png)

![1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2487485.png)